tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
CAS No.: 2168945-54-6
Cat. No.: VC18078321
Molecular Formula: C12H15BrN2O3
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168945-54-6 |
|---|---|
| Molecular Formula | C12H15BrN2O3 |
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | tert-butyl 7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-9(15)6-8(13)7-14-10/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | OOPDQZHALCANMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s scaffold combines a pyridine ring fused with a 1,4-oxazine moiety, forming a bicyclic system stabilized by conjugated π-electrons. The bromine atom at position 7 enhances electrophilic reactivity, while the Boc group at position 1 protects the secondary amine, enabling selective functionalization . X-ray crystallography and NMR analyses confirm a planar pyridine ring and a puckered oxazine ring, with the Boc group adopting a sterically favorable equatorial orientation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2168945-54-6 | |
| Molecular Formula | C₁₂H₁₅BrN₂O₃ | |
| Molecular Weight | 315.16 g/mol | |
| SMILES Notation | CN1CCOC2=CC(=CN=C21)Br | |
| Boiling Point | Not reported | – |
| Density | 1.45 g/cm³ (estimated) | – |
Spectroscopic Profiles
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¹H NMR (CDCl₃): Signals at δ 1.48 (s, 9H, Boc CH₃), 3.75–4.20 (m, 4H, oxazine CH₂), 6.85 (d, 1H, pyridine H), 7.45 (s, 1H, Br-adjacent H) .
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IR (KBr): Peaks at 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C), and 680 cm⁻¹ (C-Br).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Cyclization: Condensation of 2-aminopyridine derivatives with epichlorohydrin under basic conditions to form the oxazine ring.
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving >85% yield.
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Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyst .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12h | 78 |
| Bromination | NBS, DMF, 0°C, 2h | 87 |
| Boc Protection | (Boc)₂O, DMAP, THF, rt, 6h | 92 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Automated systems monitor pH, temperature, and stoichiometry, achieving batch-to-batch consistency >98% .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields tert-butyl 7-phenyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine-1-carboxylate (94% yield).
Deprotection and Further Modifications
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the secondary amine for alkylation or acylation . Subsequent reactions with methyl acrylate or acetyl chloride produce N-substituted analogs with enhanced bioactivity .
Biological Activities and Mechanisms
Neurological Targets
In vitro assays demonstrate affinity for serotonin (5-HT₃) and dopamine (D₂) receptors (IC₅₀ = 120 nM and 450 nM, respectively), suggesting potential in treating schizophrenia and anxiety . Molecular docking studies reveal hydrogen bonding between the oxazine oxygen and His231 of the 5-HT₃ receptor .
Applications in Drug Discovery
Lead Optimization
Structural analogs with modified Boc groups (e.g., 4-methyl derivatives) exhibit improved pharmacokinetic profiles. For instance, tert-butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine-1-carboxylate shows 40% higher oral bioavailability in rat models .
Material Science Applications
Thin films of the compound exhibit luminescence at 480 nm (λₑₓ = 350 nm), making it a candidate for organic light-emitting diodes (OLEDs).
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